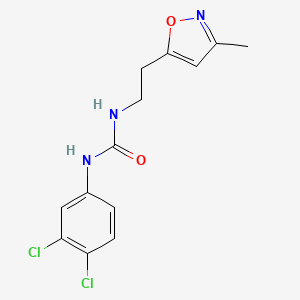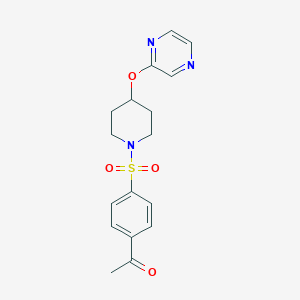
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole” is a complex organic molecule that contains a tetrazole ring and a carbazole moiety. Tetrazoles are a class of five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom . Carbazoles, on the other hand, are tricyclic aromatic compounds that consist of two benzene rings fused on either side of a pyrrole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring and the carbazole moiety in separate steps, followed by their combination. Tetrazoles can be synthesized through various methods, including the reaction of nitriles with azide compounds . Carbazoles can be synthesized through several methods, including the Bischler-Napieralski reaction, which involves the cyclization of N-phenyl-2-aminobenzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole and carbazole rings. The tetrazole ring is planar due to the presence of two double bonds and an amine group. The carbazole moiety, being a polycyclic aromatic hydrocarbon, would also be planar .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrazole and carbazole moieties. Tetrazoles are known to participate in various reactions, including substitution and addition reactions . Carbazoles, being aromatic compounds, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms in the tetrazole ring could potentially make this compound a good hydrogen bond acceptor .Mechanism of Action
Safety and Hazards
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For instance, if it exhibits biological activity, it could be studied further for potential medicinal uses . If it has unique physical or chemical properties, it could find applications in material science .
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKGFZOFABBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

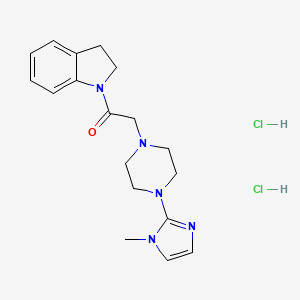
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2511046.png)
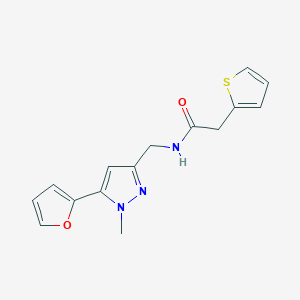
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)
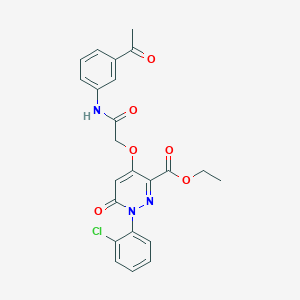
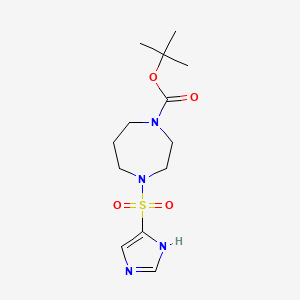
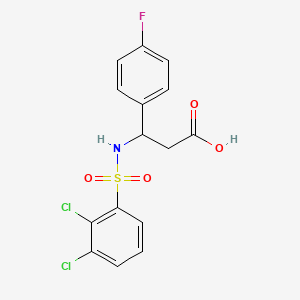


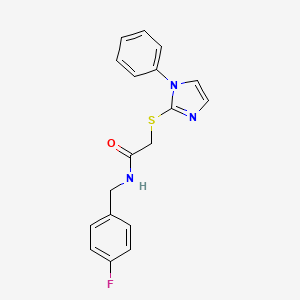
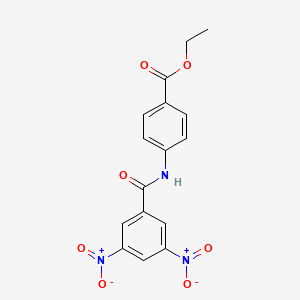
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)
